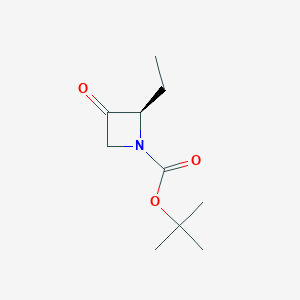

Tert-butyl (2R)-2-ethyl-3-oxoazetidine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl (2R)-2-ethyl-3-oxoazetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles The tert-butyl group is a bulky substituent that can influence the reactivity and stability of the compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-ethyl-3-oxoazetidine-1-carboxylate typically involves the formation of the azetidine ring followed by the introduction of the tert-butyl and ethyl groups. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, under basic conditions. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to traditional batch processes .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl (2R)-2-ethyl-3-oxoazetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the tert-butyl or ethyl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Chemical Properties and Structure

Tert-butyl (2R)-2-ethyl-3-oxoazetidine-1-carboxylate belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the tert-butyl group influences its reactivity and stability, making it a valuable building block in organic synthesis.

Molecular Formula: CHNO

Molecular Weight: 241.34 g/mol

IUPAC Name: this compound

Organic Synthesis

This compound is widely utilized as a building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical transformations. It serves as a precursor for synthesizing other azetidine derivatives and related compounds, which are essential in developing new materials and pharmaceuticals .

Biological Research

In biological studies, this compound is employed to investigate enzyme mechanisms and protein-ligand interactions. The azetidine ring can mimic certain biological structures, making it useful in studying how specific enzymes interact with substrates. This property is particularly valuable in drug discovery, where understanding these interactions can lead to the development of new therapeutic agents .

Pharmaceutical Applications

This compound is being explored as a pharmaceutical intermediate in the synthesis of various drugs. Its ability to undergo further functionalization makes it a candidate for developing novel drug molecules with enhanced efficacy and selectivity against specific targets .

Industrial Uses

In industry, this compound finds applications in the production of specialty chemicals and materials. It is used in the formulation of agrochemicals and other fine chemicals due to its favorable properties that enhance product performance .

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving amino acid derivatives.

- Introduction of Functional Groups: The tert-butyl and ethyl groups are introduced under basic conditions using strong bases like sodium hydride or potassium tert-butoxide.

Industrial Production

In industrial settings, continuous flow processes are often utilized to improve efficiency and yield during production. Flow microreactor systems allow for better control over reaction conditions compared to traditional batch methods, leading to enhanced sustainability in chemical manufacturing .

Case Study 1: Drug Development

Recent studies have highlighted the potential of this compound in developing new antibiotics by modifying its structure to enhance antibacterial activity against resistant strains . These modifications leverage the compound's unique structural features to create derivatives that exhibit improved pharmacokinetic profiles.

Case Study 2: Enzyme Mechanism Studies

Research conducted on enzyme interactions has demonstrated that derivatives of this compound can serve as effective probes for studying enzyme mechanisms involved in drug metabolism . The insights gained from these studies contribute significantly to understanding how drugs are processed in biological systems.

Mécanisme D'action

The mechanism of action of tert-butyl (2R)-2-ethyl-3-oxoazetidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The azetidine ring can participate in various chemical transformations, contributing to the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tert-butyl (2R)-2-ethyl-3-oxoazetidine-1-carboxylate: Unique due to its specific substituents and ring structure.

Tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

Tert-butyl (2R)-2-phenyl-3-oxoazetidine-1-carboxylate: Contains a phenyl group, which can alter its reactivity and applications.

Uniqueness

The presence of the azetidine ring also contributes to its distinct reactivity and stability .

Activité Biologique

Tert-butyl (2R)-2-ethyl-3-oxoazetidine-1-carboxylate, commonly referred to as tert-butyl 3-oxoazetidine-1-carboxylate , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant data tables and research findings.

- Molecular Formula : C₈H₁₃NO₃

- Molecular Weight : 171.19 g/mol

- CAS Number : 398489-26-4

- Structure : The compound features a tert-butyl ester functional group attached to a 3-oxoazetidine ring, which contributes to its reactivity and biological activity.

Synthesis

The synthesis of tert-butyl 3-oxoazetidine-1-carboxylate typically involves the oxidation of hydroxyl groups on an azetidine ring. A common method includes:

-

Preparation of 3-hydroxyazetidine-1-carboxylic acid :

- Reacting di-tert-butyl dicarbonate with sodium bicarbonate in dioxane.

- Stirring the mixture with water for approximately 15 hours.

- Formation of the final product :

Pharmacological Applications

Tert-butyl 3-oxoazetidine-1-carboxylate has been investigated for various pharmacological properties, including:

- Anti-inflammatory Properties : Research indicates that derivatives of this compound may exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory disorders .

- Anticancer Activity : The compound is noted as a key intermediate in the synthesis of biologically active molecules that have shown promise in cancer therapy. Its structural features allow for modifications that enhance anticancer activity .

The biological activity of tert-butyl 3-oxoazetidine-1-carboxylate can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Modulation : It may act as a modulator for certain receptors linked to immune responses or tumor growth .

Case Studies

Several studies have highlighted the biological relevance of tert-butyl 3-oxoazetidine-1-carboxylate:

Propriétés

IUPAC Name |

tert-butyl (2R)-2-ethyl-3-oxoazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-5-7-8(12)6-11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBFXDNYVBBHHU-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)CN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C(=O)CN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.